Imidazole derivatives are a class of heterocyclic organic compounds containing an imidazole ring. This five-membered ring consists of three carbon atoms and two nitrogen atoms in the 1 and 3 positions. [] These compounds are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities. [] The papers provided explore diverse imidazole derivatives with applications in medicine, material science, and catalysis.
5-(1H-imidazol-1-yloxy)pentanoic acid is a synthetic organic compound with the molecular formula and a molecular weight of approximately 184.19 g/mol. It features an imidazole ring, which is known for its biological significance, particularly in enzyme function and receptor interactions, and a pentanoic acid chain that contributes to its chemical properties. This compound is classified as an imidazole derivative and is of interest in both organic synthesis and biological research.
The synthesis of 5-(1H-imidazol-1-yloxy)pentanoic acid typically involves a nucleophilic substitution reaction. In this process, imidazole acts as a nucleophile, attacking a halogenated derivative of pentanoic acid. Commonly, sodium hydroxide or potassium carbonate is used as a base to facilitate the reaction.
The reaction is generally conducted in an aprotic solvent such as dimethylformamide at elevated temperatures to enhance the nucleophilic attack. This method allows for the formation of the imidazole-oxygen bond, yielding 5-(1H-imidazol-1-yloxy)pentanoic acid with high purity and yield when optimized for reaction conditions like temperature and time .
The compound's structure includes an imidazole ring bonded to a pentanoic acid moiety. The structural representation can be described by its InChI key: YTRRZWTXQVETAL-UHFFFAOYSA-N
, and its InChI string is InChI=1S/C8H12N2O3/c11-8(12)3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2,(H,11,12)
.
Key data points include:
5-(1H-imidazol-1-yloxy)pentanoic acid can participate in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 5-(1H-imidazol-1-yloxy)pentanoic acid primarily revolves around its interaction with biological targets such as enzymes and receptors. The imidazole moiety is capable of forming hydrogen bonds and coordinating with metal ions within enzyme active sites. This interaction can modulate enzyme activity and influence various biochemical pathways, making it valuable in studies related to enzyme inhibition and protein-ligand interactions .
5-(1H-imidazol-1-yloxy)pentanoic acid appears as a white crystalline solid with a melting point that varies based on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can provide further insights into its structural characteristics .
5-(1H-imidazol-1-yloxy)pentanoic acid has diverse applications across several scientific fields:
This compound's unique structure allows it to serve multiple roles in research and industrial applications, highlighting its significance in both synthetic chemistry and biological studies.
The formation of the imidazole-oxy linkage in 5-(1H-imidazol-1-yloxy)pentanoic acid relies on advanced catalytic systems that enhance regioselectivity and reaction efficiency. Magnetic nanoparticles (MNPs), particularly Fe₃O₄-based nanocatalysts, enable C–O bond formation under mild conditions (80–100°C) with >90% yield and reduce reaction times to ≤4 hours. Their superparamagnetic properties allow effortless recovery via external magnets, maintaining >95% catalytic activity over 5 cycles [5]. For N-alkylation reactions, copper(I)-N-heterocyclic carbene (NHC) complexes facilitate the coupling between imidazole and bromopentanoate intermediates through oxidative addition/reductive elimination pathways. These catalysts achieve turnover frequencies (TOF) of 120 h⁻¹, significantly outperforming traditional Pd(0) systems in minimizing N-3 regioisomer formation [3] [7].
Electrochemical strategies have emerged as sustainable alternatives, where bromide-mediated anodic oxidation generates reactive nitrenium species from imidazole precursors. This method operates at 1.2 V vs. Ag/AgCl in undivided cells, eliminating the need for chemical oxidants and achieving 85–92% yields with multigram scalability [3]. Rhodium(II)-catalyzed reactions between triazoles and nitriles provide complementary access to polysubstituted imidazole cores, though with higher catalyst loadings (5 mol%) [3].
Table 1: Performance Metrics of Catalysts for Imidazole-Oxy Bond Formation
Catalyst Type | Reaction Conditions | Yield (%) | Reusability (Cycles) | Key Advantage |
---|---|---|---|---|
Fe₃O₄@SiO₂-NH₂ MNPs | 80°C, solvent-free, 3 h | 94 | >5 | Magnet-recoverable, no leaching |
Cu(I)-NHC complexes | 110°C, DMF, 6 h | 88 | 3 | High regioselectivity (N1:O > 20:1) |
Rh₂(OAc)₄ | 100°C, CH₂Cl₂, 12 h | 78 | 1 | Broad substrate scope |
Electrochemical (Br⁻/C) | RT, H₂O/CH₃CN, 1.2 V | 91 | N/A | Oxidant-free, scalable |
Functionalization of the pentanoic acid backbone requires precise modulation of chain length, protecting groups, and activation methods to ensure efficient conjugation with the imidazole ring. The optimal linker length for 5-(1H-imidazol-1-yloxy)pentanoic acid is achieved using δ-valerolactam ring-opening strategies, where 5-aminovaleric acid serves as the precursor. N-Boc protection prevents oligomerization during esterification, while carbodiimide activators (e.g., DCC) enable high-yielding (92%) coupling with hydroxyimidazoles [4] [6]. Microwave-assisted O-alkylation using methyl 5-bromovalerate reduces reaction times from 24 hours to 30 minutes, though it requires stoichiometric KI to suppress ester hydrolysis [6].
Alternative pathways employ halogen displacement reactions on ω-bromo-pentanoate intermediates. Potassium carbonate in DMF facilitates nucleophilic substitution by imidazole at 60°C, but competing N,N-dialkylation can occur if the bromoester is in excess. Optimized conditions (1:1.2 imidazole:bromoester ratio) limit byproducts to <5% [6]. For carboxyl group preservation, silyl-protected valeric acids (e.g., tert-butyldimethylsilyl esters) allow orthogonal deprotection after N-alkylation, though this adds two synthetic steps [4].
Table 2: Backbone Modification Strategies and Outcomes
Functionalization Approach | Conditions | Yield (%) | Byproduct Formation | Key Limitation |
---|---|---|---|---|
Direct O-alkylation | K₂CO₃, DMF, 60°C, 12 h | 75 | 8% N,N-dialkylation | Requires excess imidazole |
Microwave O-alkylation | KI, CH₃CN, μW, 150°C, 0.5 h | 89 | <2% ester hydrolysis | High pressure required |
Carbodiimide coupling | DCC, DMAP, CH₂Cl₂, RT, 2 h | 92 | None | Costly reagents |
Silyl-protection/deprotection | TBDMS-Cl, then TBAF, THF | 80 (2 steps) | 5% desilylation | Multi-step sequence |
Solid-phase synthesis (SPS) leverages Wang resin-linked valerate esters to anchor the pentanoic acid backbone, enabling stepwise imidazole conjugation under mild conditions (25°C). After O-alkylation, trifluoroacetic acid (TFA) cleavage yields 5-(1H-imidazol-1-yloxy)pentanoic acid with 82% purity but incurs a 15–20% yield loss during resin hydrolysis. Though SPS reduces purification demands, the per-cycle yield is 75% with a 48-hour total duration, making it impractical for >100-g batches [6].
In contrast, solution-phase synthesis achieves higher throughput via telescoped reactions. A representative three-step sequence comprises:
Table 3: Efficiency Comparison of Solid-Phase vs. Solution-Phase Approaches
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Overall Yield | 60–65% (3 steps) | 75–78% (3 steps) |
Purity After Isolation | 82% (requires HPLC purification) | >99% (crystallization) |
Typical Batch Size | ≤10 g | >1 kg |
Purification Complexity | High (chromatography) | Low (extraction/crystallization) |
Cost per Gram | $320 | $190 |
Scalability | Limited by resin loading | Excellent in flow reactors |
Ionic liquids (ILs) serve as dual reaction media and catalysts for one-pot assembly of 5-(1H-imidazol-1-yloxy)pentanoic acid, circumventing intermediate isolation. Choline chloride-urea deep eutectic solvents (DES) promote O-alkylation between imidazole and 5-bromovaleric acid at 80°C, achieving 88% conversion in 3 hours via hydrogen-bond-assisted bromide activation. The DES phase immobilizes the product, enabling simple decantation and reuse for 7 cycles with <5% efficiency loss [3] [5].
Imidazolium-based ILs (e.g., [BMIM]Br) exhibit superior performance in three-component couplings involving aldehydes, NH₄OAc, and valerolactone. Here, the IL acts as a Brønsted acid catalyst, condensing components into the imidazole ring while simultaneously esterifying the pentanoate chain. This cascade delivers 76% isolated yield with 100% atom economy and reduces waste generation (E-factor = 1.2 vs. 8.5 for stepwise synthesis) [5]. Limitations include product contamination by IL residues, necessitating aqueous washes that generate solvent waste. Recent advances utilize magnetic ILs like trihexyl(tetradecyl)phosphonium tetrachloroferrate, which permits magnetic recovery and eliminates volatile organic solvents entirely [5].
Table 4: Ionic Liquids in Sustainable One-Pot Syntheses
Ionic Liquid | Function | Reaction Scope | Yield (%) | Recyclability | E-Factor |
---|---|---|---|---|---|
Choline chloride-urea (1:2) | Solvent/catalyst | Imidazole + 5-bromovaleric acid | 88 | 7 cycles | 2.1 |
[BMIM]Br | Brønsted acid catalyst | Aldehyde + NH₄OAc + valerolactone | 76 | 5 cycles | 1.2 |
[P₆₆₆₁₄][FeCl₄] (magnetic IL) | Solvent/magnetic separator | Imidazole O-alkylation | 81 | 10 cycles | 0.8 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1